1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)imidazolidin-2-one
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Overview
Description
1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C14H17F3N6O2 and its molecular weight is 358.325. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antiproliferative Effects
The compound is part of a class of synthetic antibacterial agents known as oxazolidinones, which exhibit potent activity against gram-positive organisms including methicillin-resistant Staphylococcus aureus (MRSA) as well as selected anaerobic organisms. Studies have highlighted the antibacterial properties of a series of piperazinyl oxazolidinones, showing significant in vitro potency against selected gram-positive pathogens, suggesting potential applications in combating antibiotic-resistant bacterial infections (Tucker et al., 1998).
In the realm of cancer research, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines. Certain compounds within this series showed notable activity, suggesting a potential line of investigation for novel anticancer agents (Mallesha et al., 2012).
Chemosensitization and Molecular Docking Studies
Further studies have explored the use of imidazolidine-4-one derivatives as chemosensitizers for Staphylococcus aureus MRSA, with certain compounds demonstrating the ability to enhance the effectiveness of antibiotics. This research opens avenues for novel treatments against resistant bacterial strains, offering insights into mechanisms of action through molecular docking studies (Matys et al., 2015).
Insecticidal Applications
The investigation into bioactive sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm Spodoptera littoralis showcases another application area. The study highlighted compounds exhibiting potent toxic effects, underscoring the potential of such derivatives in agricultural pest management (Soliman et al., 2020).
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that imidazole derivatives can interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
It’s known that imidazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The crystal structure of a similar compound has been studied , which could provide insights into its potential pharmacokinetic properties.
Result of Action
It’s known that imidazole derivatives can have a wide range of effects due to their diverse biological activities .
Action Environment
The synthesis of a similar compound has been described , which could provide some insights into the potential influence of environmental factors.
properties
IUPAC Name |
1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N6O2/c1-9-19-10(14(15,16)17)8-11(20-9)21-4-6-22(7-5-21)13(25)23-3-2-18-12(23)24/h8H,2-7H2,1H3,(H,18,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAMFRWBXCGMIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)N3CCNC3=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)imidazolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.